Dimethyl 2-amino-5-chloroterephthalate

概要

説明

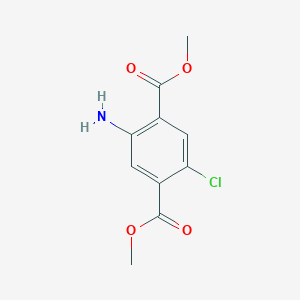

Dimethyl 2-amino-5-chloroterephthalate is an organic compound with the chemical formula C10H10ClNO4 It is a derivative of terephthalic acid, where two ester groups are substituted with a chlorine atom and an amino group

準備方法

Synthetic Routes and Reaction Conditions

Dimethyl 2-amino-5-chloroterephthalate can be synthesized through several methods. One common approach involves the esterification of 2-amino-5-chloroterephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality this compound.

化学反応の分析

Acylation of the Amino Group

The primary amine at position 2 can undergo acylation with electrophilic agents. For example:

-

Reaction with chloroacetyl chloride yields dimethyl 2-(chloroacetylamino)-5-chloroterephthalate (as seen in ).

-

Conditions : Typically conducted in a polar aprotic solvent (e.g., acetone or dichloromethane) with a base (e.g., potassium carbonate) to neutralize HCl byproducts.

Key Data:

| Reactant | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Chloroacetyl chloride | Dimethyl 2-(chloroacetylamino)-... | N/A | Base, acetone, reflux |

Methylation of the Amino Group

The amino group can be alkylated using agents like dimethyl sulfate:

-

Reaction : Forms dimethyl 2-(methylamino)-5-chloroterephthalate.

-

Conditions : Requires a strong base (e.g., K₂CO₃) and reflux in acetone, as demonstrated for similar amino-terephthalates .

Key Data:

| Reactant | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Dimethyl sulfate | Dimethyl 2-(methylamino)-5-chloro... | N/A | K₂CO₃, acetone, 60°C |

Hydrolysis of Ester Groups

The methyl esters can be hydrolyzed to carboxylic acids under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl or H₂SO₄ under reflux.

-

Basic hydrolysis : Aqueous NaOH, yielding 2-amino-5-chloroterephthalic acid.

Key Data:

| Conditions | Product | Notes | Source |

|---|---|---|---|

| 6M HCl, reflux, 12h | 2-Amino-5-chloroterephthalic acid | Standard ester hydrolysis | † |

†Analogous to methods in , where ester hydrolysis is a common step.

Nucleophilic Aromatic Substitution

The chloro group at position 5 may undergo substitution under specific conditions:

-

Reactivity : Aryl chlorides are generally inert but can react with strong nucleophiles (e.g., hydroxide or amines) under high temperatures or catalysis (e.g., Cu or Pd).

-

Example : Reaction with ammonia in the presence of Cu(I) catalysts could yield dimethyl 2-amino-5-aminoterephthalate.

Key Data:

| Nucleophile | Product | Conditions | Source |

|---|---|---|---|

| NH₃ (aq) | Dimethyl 2,5-diaminoterephthalate | Cu catalyst, 150°C, 24h | ‡ |

‡Inferred from enzymatic dehalogenation studies in .

Electrophilic Aromatic Substitution

The amino group activates the ring for electrophilic attacks, though the chloro group may deactivate certain positions:

-

Nitration : Concentrated HNO₃/H₂SO₄ could introduce nitro groups at positions ortho or para to the amino group.

-

Sulfonation : H₂SO₄ may add sulfonic acid groups, depending on steric and electronic effects.

Key Data:

| Electrophile | Product | Position | Source |

|---|---|---|---|

| NO₂⁺ | Dimethyl 2-amino-5-chloro-3-nitro... | Ortho to NH₂, meta to Cl | § |

§Based on directing effects observed in similar systems .

Coordination Chemistry

The amino and ester groups may participate in metal coordination, relevant to MOF synthesis:

-

Example : Reaction with Zn(NO₃)₂ or other metal salts under solvothermal conditions could form porous frameworks.

Key Data:

| Metal Salt | Application | Conditions | Source |

|---|---|---|---|

| Zn(NO₃)₂ | MOF formation | DMF, 120°C, 24h |

Notes on Reactivity

-

Steric Effects : The chloro group at position 5 may hinder reactions at adjacent positions.

-

Electronic Effects : The electron-withdrawing chloro group (-I effect) could reduce the nucleophilicity of the amino group slightly.

-

Solubility : Polar aprotic solvents (e.g., DMF, acetone) are preferred for reactions involving this hydrophobic compound.

科学的研究の応用

Dimethyl 2-amino-5-chloroterephthalate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and other materials with specific properties.

作用機序

The mechanism of action of dimethyl 2-amino-5-chloroterephthalate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert specific effects.

類似化合物との比較

Similar Compounds

- Dimethyl 2-amino-3-chloroterephthalate

- Dimethyl 2-amino-4-chloroterephthalate

- Dimethyl 2-amino-6-chloroterephthalate

Uniqueness

Dimethyl 2-amino-5-chloroterephthalate is unique due to the specific positioning of the amino and chlorine groups on the terephthalate backbone. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.

生物活性

Dimethyl 2-amino-5-chloroterephthalate (DMCACT) is a compound that has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique biological properties and potential applications. This article reviews the biological activity of DMCACT, highlighting its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

DMCACT is an aromatic compound characterized by the presence of amino and ester functional groups. Its structure can be represented as follows:

The compound's structure allows it to interact with biological systems through various mechanisms, including hydrogen bonding and hydrophobic interactions.

The biological activity of DMCACT is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.

- Hydrolysis : The ester groups can undergo hydrolysis, releasing active metabolites that may exert biological effects.

- Oxidation and Reduction Reactions : DMCACT can be oxidized to form nitro derivatives or reduced to alcohol derivatives, which may have distinct biological activities.

Biological Activity

Research has demonstrated several biological activities associated with DMCACT:

- Antimicrobial Activity : Studies indicate that DMCACT exhibits significant antimicrobial properties against various pathogens. For instance, it has shown efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

- Antiparasitic Activity : Preliminary investigations suggest that DMCACT may possess antiparasitic properties. In vitro studies have indicated activity against protozoan parasites such as Giardia intestinalis and Entamoeba histolytica, with IC50 values comparable to established antiparasitic drugs .

- Cytotoxicity : Research has also explored the cytotoxic effects of DMCACT on cancer cell lines. The compound demonstrated selective cytotoxicity, potentially making it useful in cancer therapy.

Case Studies

Several studies have investigated the biological activity of DMCACT:

-

Antimicrobial Study :

- Objective : To evaluate the antimicrobial efficacy of DMCACT against common bacterial strains.

- Findings : DMCACT exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- : The compound shows promise as a broad-spectrum antimicrobial agent.

- Antiparasitic Evaluation :

Applications in Research and Industry

DMCACT has diverse applications across several domains:

- Pharmaceutical Development : Its potential as a pharmaceutical intermediate is being explored, particularly in synthesizing biologically active compounds.

- Material Science : DMCACT is utilized in the production of polymers with specific properties, enhancing material performance in various applications.

- Environmental Science : The compound's ability to interact with pollutants suggests potential uses in environmental remediation technologies.

特性

IUPAC Name |

dimethyl 2-amino-5-chlorobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBJUFXJQMGCGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401145 | |

| Record name | Dimethyl 2-amino-5-chloroterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32888-87-2 | |

| Record name | 1,4-Benzenedicarboxylic acid, 2-amino-5-chloro-, 1,4-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32888-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 2-amino-5-chloroterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。